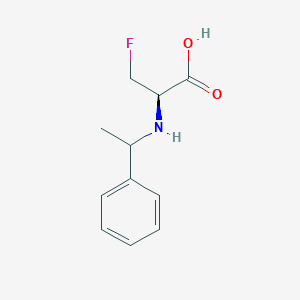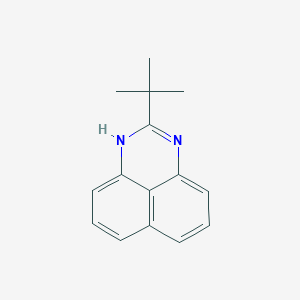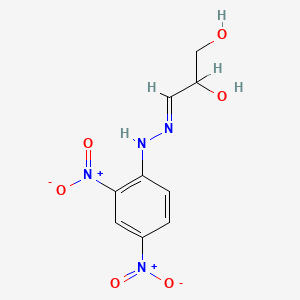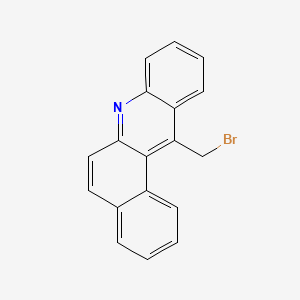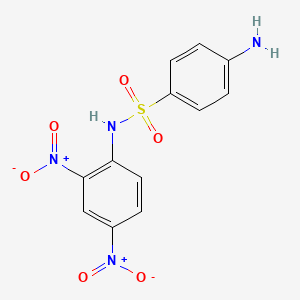
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is a chemical compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a p-methoxyphenyl group attached to the butyl side chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride typically involves the reaction of a p-methoxyphenylbutylamine with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting thiazolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.
化学反応の分析
Types of Reactions
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学的研究の応用
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but have different substituents. They are well-known for their antidiabetic properties.
Thiazolidinones: Similar in structure but with a carbonyl group at the 2 or 4 position, these compounds exhibit a wide range of biological activities.
Uniqueness
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is unique due to the specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. The presence of the p-methoxyphenyl group enhances its solubility and potential biological activity compared to other thiazolidine derivatives.
特性
CAS番号 |
36894-66-3 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
3-[4-(4-methoxyphenyl)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-14-7-5-13(6-8-14)4-2-3-9-15-10-11-17-12-15;/h5-8H,2-4,9-12H2,1H3;1H |
InChIキー |
RRTPMMGPNRYJFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCCCN2CCSC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
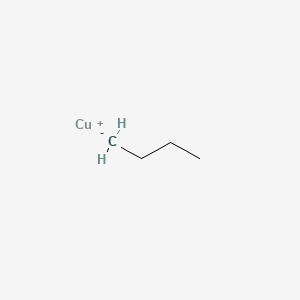
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
